REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6]/[C:7](=[N:10]\[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)/[CH2:8][CH3:9].[C:18](=[O:21])([O-])[O-].[K+].[K+].[CH3:24]N(C)C=O>>[CH2:8]([C:7]1[C:6]([CH:18]=[O:21])=[CH:24][N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:10]=1)[CH3:9] |f:2.3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.52 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C/C(/CC)=N\NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat to 75° C. for 5 hr
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract with DCM (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate:isohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN(C=C1C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |